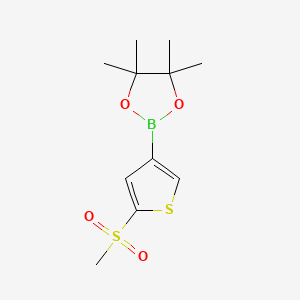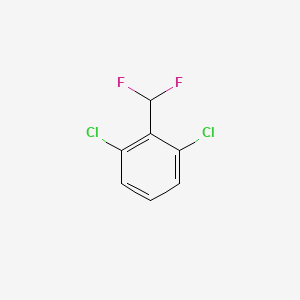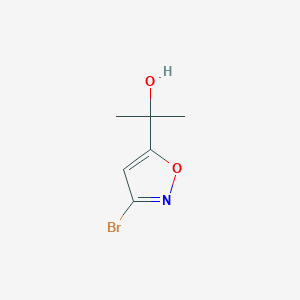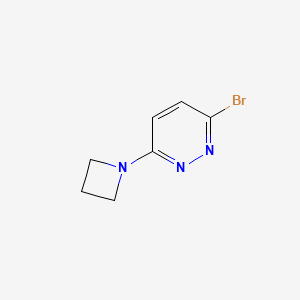
3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound that features a fluorinated aromatic ring, an isoxazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorinated Aromatic Ring: The starting material, 3-fluoro-2-methylbenzoic acid, can be synthesized through the fluorination of 2-methylbenzoic acid.
Construction of the Isoxazole Ring: The isoxazole ring can be formed via a cyclization reaction involving an appropriate nitrile oxide intermediate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target . The isoxazole ring can also contribute to the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 3-(3-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid.
3-Fluoro-2-Methylphenylboronic Acid: Another fluorinated aromatic compound with similar structural features.
3-Fluorophenylboronic acid: A related compound used in various organic synthesis reactions.
Uniqueness
This compound is unique due to the combination of its fluorinated aromatic ring, isoxazole ring, and carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C12H10FNO3 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
3-(3-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-8(4-3-5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
IVFIKEXUTQCDBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2=NOC(=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)




![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)


![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)

